
四碘化铋钾
描述
Bismuth potassium iodide, with the chemical formula BiKI₄, is a compound composed of bismuth, potassium, and iodine atoms. This yellow crystalline solid is known for its unique structure and properties, making it a subject of interest in various scientific fields .
科学研究应用
Bismuth potassium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of bismuth-containing compounds in biological systems.
Medicine: Bismuth potassium iodide is explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of photovoltaic materials and other advanced materials due to its unique electronic properties .
作用机制
Target of Action
Bismuth compounds, such as Bismuth Potassium Tetraiodide, primarily target Helicobacter pylori (H. pylori) . H. pylori is a Gram-negative microaerophilic bacterium that infects around half of the population worldwide . The long-term colonization of H. pylori in the stomach causes various gastric diseases, including gastritis, peptic ulcerations, and gastric carcinoma .
Mode of Action
Bismuth compounds are very effective in the treatment of gastroduodenal disorders and appear to act via several mechanisms . It is uncertain whether they affect pepsin secretion, but they do inhibit peptic activity . Bismuth was found to bind to HpFur protein at the S1 site and induce oligomerization state changes, resulting in disrupted DNA-binding capability .
Biochemical Pathways
The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori . Proteomic analysis revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (TCA), were significantly inhibited upon treatment with bismuth-based drugs .
Pharmacokinetics
A single-center open two-cycle trial was conducted on 12 healthy subjects who received a single oral dose of 120 mg of bismuth potassium citrate . The plasma concentration of bismuth was determined using a validated inductively coupled plasma mass spectrometry (ICP‒MS) method . The results showed that the half-life of the formulation of bismuth potassium citrate capsules was 6.6 h, and the maximum plasma concentration reached 0.5 h after administration, with a maximum plasma concentration of 25.6 ng/mL . The AUC 0–t and AUC 0–∞ were 96.3 and 117.8 h·ng/mL, respectively .
Result of Action
The result of the action of Bismuth Potassium Tetraiodide is the effective treatment of gastroduodenal disorders . It is also used in combination with other drugs to treat H. pylori infection . The compound’s action results in the inhibition of peptic activity, disruption of DNA-binding capability, and significant inhibition of carbohydrate metabolism pathways .
Action Environment
The action of Bismuth Potassium Tetraiodide is influenced by environmental factors. Similarly, the safety of oral administration of 120 mg of bismuth potassium citrate formulations to healthy subjects was good .
生化分析
Biochemical Properties
Bismuth;potassium;tetraiodide may interact with various enzymes, proteins, and other biomolecules. For instance, bismuth-containing drugs have been found to inhibit the growth of Helicobacter pylori, a bacterium that causes various gastric diseases in humans . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .
Cellular Effects
It has been observed that bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .
Molecular Mechanism
The molecular mechanism of Bismuth;potassium;tetraiodide is not fully understood. It is known that bismuth-containing drugs can inhibit the growth of H. pylori through various mechanisms, including enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion .
Temporal Effects in Laboratory Settings
The temporal effects of Bismuth;potassium;tetraiodide in laboratory settings are not well-documented. A recent temporal kinetic analysis showed that upon entering H. pylori, bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .
Dosage Effects in Animal Models
It is known that excessive acute ingestion of bismuth, or abuse for an extended period of time, can lead to toxicity .
Metabolic Pathways
It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .
Transport and Distribution
It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .
Subcellular Localization
It is known that bismuth-containing drugs can disrupt the intracellular iron metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Bismuth potassium iodide can be synthesized through a reaction involving bismuth triiodide (BiI₃) and potassium iodide (KI). The reaction typically occurs in an aqueous solution, where bismuth triiodide is dissolved in a potassium iodide solution, leading to the formation of BiKI₄. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of bismuth;potassium;tetraiodide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and optimization of reaction conditions to maximize yield and minimize impurities. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .
化学反应分析
Types of Reactions
Bismuth potassium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Bismuth potassium iodide can participate in substitution reactions where iodine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO₃) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower iodides .
相似化合物的比较
Similar Compounds
Bismuth triiodide (BiI₃): Similar in composition but lacks potassium.
Potassium iodide (KI): Contains potassium and iodine but lacks bismuth.
Bismuth subcitrate potassium: Used in medicine but has different chemical properties and applications
Uniqueness
Bismuth potassium iodide stands out due to its unique combination of bismuth, potassium, and iodine, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in advanced materials and biomedical research .
属性
IUPAC Name |
bismuth;potassium;tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIUAZBGHXJDM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[I-].[I-].[I-].[I-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiI4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.6966 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39775-75-2, 41944-01-8 | |
| Record name | Potassium tetraiodobismuthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth potassium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium heptaiodobismuthate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


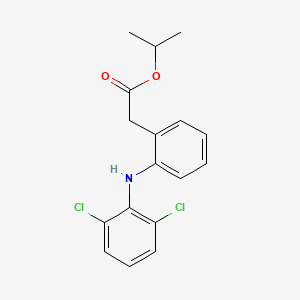
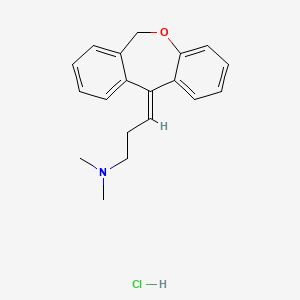

![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)
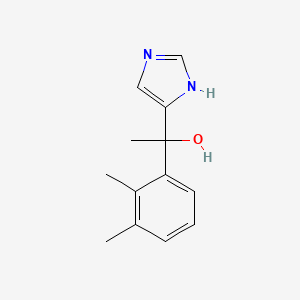
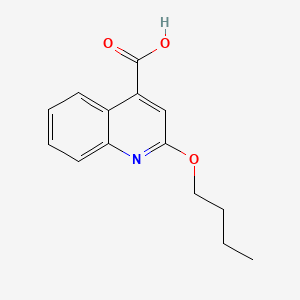
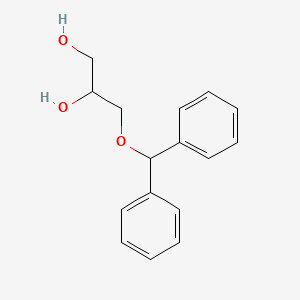
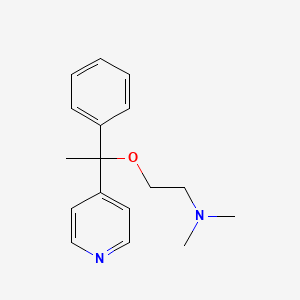
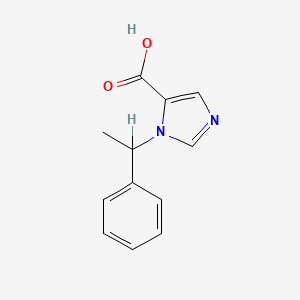
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
